4-[2-(2-Bromo-4-methylphenoxy)ethyl]piperidine hydrochloride
Description
Properties
IUPAC Name |
4-[2-(2-bromo-4-methylphenoxy)ethyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrNO.ClH/c1-11-2-3-14(13(15)10-11)17-9-6-12-4-7-16-8-5-12;/h2-3,10,12,16H,4-9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGHGXHCBQPJDHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCC2CCNCC2)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-[2-(2-Bromo-4-methylphenoxy)ethyl]piperidine hydrochloride is a synthetic compound that has attracted attention in medicinal chemistry due to its diverse biological activities. This article provides a detailed examination of its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a 2-(2-bromo-4-methylphenoxy)ethyl group, contributing to its unique pharmacological profile. Its molecular formula is CHBrNO·HCl, with a molecular weight of approximately 344.65 g/mol. The presence of the bromophenoxy group enhances hydrophobic interactions with target proteins, while the piperidine ring facilitates hydrogen bonding and ionic interactions, which are crucial for modulating biological activity.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound may inhibit the growth of various pathogens, showing potential as an antimicrobial agent .
- Anti-inflammatory Effects : The compound has been explored for its anti-inflammatory properties, particularly in models of inflammation where it may modulate inflammatory pathways.
- Neuropharmacological Effects : Investigations reveal that it interacts with neurotransmitter systems, including dopamine and serotonin pathways, suggesting applications in treating mood disorders and other neuropsychiatric conditions .
The mechanism of action involves interactions with specific molecular targets within biological systems. The compound can bind to various receptors or enzymes, modulating their activity and leading to physiological effects. These interactions are crucial for understanding its therapeutic potential and side effects .
Case Studies
- Neuropharmacological Study : A study conducted on the effects of this compound on dopaminergic pathways reported significant changes in electroencephalogram (EEG) patterns at varying doses. This suggests potential psychotomimetic effects and positions the compound as a candidate for further investigation in neuropharmacology.
- Antimicrobial Efficacy : In vitro studies demonstrated that the compound exhibited significant antimicrobial activity against several bacterial strains. The minimum inhibitory concentration (MIC) values indicated effectiveness comparable to standard antimicrobial agents .
- Anti-inflammatory Research : Experimental models using this compound showed reduced markers of inflammation, indicating its potential utility in treating inflammatory diseases. The specific pathways modulated by the compound are under ongoing investigation to elucidate its full therapeutic profile.
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Substituted Phenoxy-Piperidine Derivatives
The following table summarizes key structural analogs, highlighting differences in substituents and molecular properties:
Preparation Methods
Preparation of 2-Bromo-4-methylphenol
The starting phenol, 2-bromo-4-methylphenol, is typically synthesized by selective bromination of 4-methylphenol (p-cresol) under controlled conditions. Bromination is carried out using bromine or bromine sources in the presence of catalysts or under acidic conditions to achieve regioselective substitution at the ortho position relative to the hydroxyl group.
Synthesis of 2-(2-Bromo-4-methylphenoxy)ethyl Bromide
The next step involves the formation of the phenoxyethyl bromide intermediate. This is achieved by reacting 2-bromo-4-methylphenol with ethylene dibromide or a similar alkylating agent in the presence of a base such as potassium carbonate. The base deprotonates the phenol, enabling nucleophilic attack on the alkyl halide to form the ether linkage.
- Typical reaction conditions:
- Solvent: Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
- Base: Potassium carbonate or cesium carbonate
- Temperature: 50–100 °C
- Reaction time: Several hours to ensure complete conversion
Nucleophilic Substitution with Piperidine
The phenoxyethyl bromide intermediate is then reacted with piperidine to substitute the bromide with the piperidine moiety via nucleophilic substitution (SN2 mechanism). This step forms the free base of 4-[2-(2-Bromo-4-methylphenoxy)ethyl]piperidine.
- Reaction parameters:
- Solvent: DMF, DMSO, or 1,4-dioxane
- Base: May be unnecessary if piperidine is used in excess as a nucleophile and base
- Temperature: Ambient to moderate heating (25–80 °C)
- Reaction time: Several hours
Formation of Hydrochloride Salt
The free base is then converted to the hydrochloride salt by treatment with hydrochloric acid in an organic solvent such as ethanol, acetone, or ethyl acetate. This salt formation improves the compound's stability, solubility, and suitability for pharmaceutical use.
- Typical conditions:
- Solvent: Ethanol or acetone
- HCl source: Concentrated hydrochloric acid or HCl gas
- Temperature: 30–80 °C
- Molar ratio: Stoichiometric or slight excess of HCl
Reaction Scheme Summary
| Step | Reactants | Reagents/Conditions | Product |
|---|---|---|---|
| 1 | 4-Methylphenol + Br2 | Catalyst, controlled temperature | 2-Bromo-4-methylphenol |
| 2 | 2-Bromo-4-methylphenol + Ethylene dibromide | K2CO3, DMF, 50–100 °C | 2-(2-Bromo-4-methylphenoxy)ethyl bromide |
| 3 | Phenoxyethyl bromide + Piperidine | DMF/DMSO, 25–80 °C | 4-[2-(2-Bromo-4-methylphenoxy)ethyl]piperidine (free base) |
| 4 | Free base + HCl | Ethanol or acetone, 30–80 °C | This compound |
Research Findings and Optimization
- Yield and Purity: The overall yield depends on the efficiency of each step, especially the alkylation and nucleophilic substitution. Use of polar aprotic solvents and appropriate bases improves nucleophilicity and reaction rates.
- Reaction Control: Temperature and molar ratios are critical to avoid side reactions such as overbromination or polymerization.
- Purification: Crystallization of the hydrochloride salt is preferred for purification, avoiding chromatographic techniques that are less scalable.
- Industrial Scale-Up: Industrial processes adopt similar routes with enhanced control over reaction parameters, including automated temperature control, inert atmosphere, and continuous flow reactors to improve reproducibility and safety.
Analytical Data (Typical)
| Parameter | Data |
|---|---|
| Molecular Formula | C14H21BrClNO |
| Molecular Weight | ~334.68 g/mol |
| Melting Point | Typically 150–160 °C (hydrochloride salt) |
| Solubility | Soluble in polar solvents (ethanol, methanol) |
| Spectroscopic Features | Characteristic aromatic and piperidine signals in NMR and IR spectra |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-[2-(2-Bromo-4-methylphenoxy)ethyl]piperidine hydrochloride, and how can purity be validated?
- Methodology :
- Synthesis : Utilize nucleophilic aromatic substitution or coupling reactions between 2-bromo-4-methylphenol derivatives and piperidine precursors. For example, a Mitsunobu reaction could link the phenoxy group to the piperidine ethyl chain .
- Purification : Employ recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, chloroform/methanol gradient) to isolate the hydrochloride salt .
- Validation : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and ¹H/¹³C NMR (DMSO-d₆ solvent, δ 1.5–4.5 ppm for piperidine protons) .
Q. How should researchers assess the compound’s stability under varying storage and experimental conditions?
- Methodology :
- Thermal Stability : Conduct thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition temperatures. Store at 2–8°C in airtight, light-protected containers to prevent degradation .
- Chemical Stability : Test reactivity with oxidizing agents (e.g., peroxides) and strong acids/bases via accelerated stability studies (40°C/75% RH for 4 weeks). Monitor degradation by LC-MS .
Q. Which analytical techniques are most effective for characterizing structural and functional groups in this compound?
- Methodology :
- Structural Confirmation : X-ray crystallography for absolute configuration (if crystalline) or 2D NMR (COSY, HSQC) to resolve piperidine and phenoxy moieties .
- Functional Groups : FT-IR spectroscopy (C-Br stretch ~600 cm⁻¹, piperidine N-H+ ~2500 cm⁻¹) and mass spectrometry (ESI-MS, m/z calculated for C₁₄H₁₉BrNO⁺: 296.05) .
Advanced Research Questions
Q. How can computational modeling predict reaction pathways and optimize synthesis protocols?
- Methodology :
- Reaction Path Search : Use density functional theory (DFT, e.g., B3LYP/6-311+G(d,p)) to model intermediates and transition states. Identify energetically favorable pathways for phenoxy-ethyl coupling .
- Solvent Optimization : Apply COSMO-RS simulations to select solvents (e.g., DMF vs. THF) that maximize yield while minimizing side reactions .
Q. How can contradictory data in solubility or bioactivity studies be systematically resolved?
- Methodology :
- Solubility Discrepancies : Compare shake-flask method (aqueous buffer pH 7.4) vs. potentiometric titration. Validate with UV-Vis spectroscopy at λ_max ≈ 270 nm .
- Bioactivity Variability : Replicate assays under controlled conditions (e.g., cell line consistency, serum-free media). Use ANOVA to identify outliers and confounders .
Q. What strategies elucidate the compound’s mechanism of action in complex biological systems?
- Methodology :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
